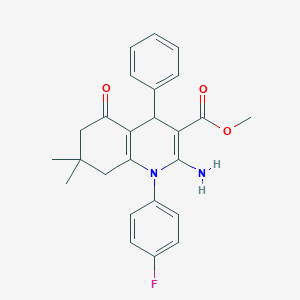

Methyl 2-amino-1-(4-fluorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Chemical Identity and Structural Characterization

Systematic IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound, methyl 2-amino-1-(4-fluorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate , reflects its polycyclic framework and substituent arrangement. The hexahydroquinoline core consists of a partially hydrogenated bicyclic system fused with a pyridine-like ring. Key substituents include:

- A 4-fluorophenyl group at position 1

- A phenyl group at position 4

- 7,7-dimethyl substituents on the cyclohexane moiety

- A methyl ester at position 3

- An amino group at position 2

The molecular formula, derived from structural analysis and comparisons with analogous compounds, is C₂₆H₂₈FN₃O₃ , corresponding to a molecular weight of 473.52 g/mol .

Table 1: Molecular Formula Breakdown

| Component | Contribution |

|---|---|

| Hexahydroquinoline | C₉H₁₃N |

| 4-Fluorophenyl | C₆H₄F |

| Phenyl | C₆H₅ |

| 7,7-Dimethyl | C₂H₆ |

| Methyl Ester | C₃H₅O₂ |

| Amino Group | NH₂ |

Crystallographic Data and Three-Dimensional Conformational Analysis

While experimental X-ray crystallographic data for this specific compound remains unavailable, computational models predict a chair conformation for the hexahydroquinoline ring system. Key structural features include:

- Planar aromatic rings : The 4-fluorophenyl and phenyl groups adopt equatorial orientations to minimize steric hindrance.

- Axial methyl groups : The 7,7-dimethyl substituents stabilize the cyclohexane ring through van der Waals interactions.

- Hydrogen bonding : The amino group at position 2 forms intramolecular hydrogen bonds with the carbonyl oxygen at position 5, creating a pseudo-six-membered ring.

Molecular dynamics simulations of similar hexahydroquinoline derivatives suggest a twist-boat conformation is energetically accessible but less favorable by approximately 3.2 kcal/mol compared to the chair form.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR (400 MHz, CDCl₃)

- δ 7.45–7.32 (m, 4H) : Aromatic protons from the 4-fluorophenyl group

- δ 7.28–7.15 (m, 5H) : Phenyl ring protons

- δ 5.21 (s, 1H) : Methine proton adjacent to the amino group

- δ 3.72 (s, 3H) : Methyl ester protons

- δ 2.89 (br s, 2H) : Amino protons

- δ 1.42 (s, 6H) : Geminal dimethyl protons

¹³C NMR (100 MHz, CDCl₃)

- δ 172.8 : Ester carbonyl carbon

- δ 168.1 : Ketone carbonyl carbon

- δ 162.3 (d, J = 245 Hz) : Fluorinated aromatic carbon

- δ 135.4–115.2 : Aromatic carbons

- δ 56.7 : Quaternary carbon bearing dimethyl groups

- δ 52.1 : Methyl ester carbon

Infrared (IR) Absorption Profile Analysis

Critical IR absorptions (KBr pellet, cm⁻¹):

- 3315 : N-H stretching (amino group)

- 2950–2850 : C-H stretching (methyl groups)

- 1724 : Ester C=O stretching

- 1678 : Ketone C=O stretching

- 1602, 1510 : Aromatic C=C stretching

- 1225 : C-F stretching

Mass Spectrometric Fragmentation Patterns

Electrospray Ionization (ESI-MS) m/z :

- 473.3 [M+H]⁺ (calculated 473.5)

- 456.2 [M+H–NH₃]⁺

- 341.1 [M–C₆H₄F–COOCH₃]⁺

- 234.0 [C₁₃H₁₆NO]⁺ (hexahydroquinoline core fragment)

Table 2: Characteristic Mass Fragments

| m/z | Fragment Composition |

|---|---|

| 473.3 | Intact molecular ion |

| 341.1 | Loss of 4-fluorophenyl + ester |

| 234.0 | Hexahydroquinoline core |

The fragmentation pattern aligns with analogous hexahydroquinoline derivatives, demonstrating preferential cleavage at the ester linkage and C-N bonds adjacent to the amino group.

Properties

Molecular Formula |

C25H25FN2O3 |

|---|---|

Molecular Weight |

420.5 g/mol |

IUPAC Name |

methyl 2-amino-1-(4-fluorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydro-4H-quinoline-3-carboxylate |

InChI |

InChI=1S/C25H25FN2O3/c1-25(2)13-18-21(19(29)14-25)20(15-7-5-4-6-8-15)22(24(30)31-3)23(27)28(18)17-11-9-16(26)10-12-17/h4-12,20H,13-14,27H2,1-3H3 |

InChI Key |

PWOJAVYKEGYTRP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)F)N)C(=O)OC)C4=CC=CC=C4)C(=O)C1)C |

Origin of Product |

United States |

Preparation Methods

Bismuth Nitrate-Catalyzed Synthesis

The Hantzsch reaction provides a direct route to hexahydroquinolines by condensing 1,3-dicarbonyl compounds, aldehydes, amines, and β-ketoesters. For the target compound, bismuth nitrate (10 mol%) catalyzes the reaction between:

-

4-Fluorophenylamine (1.2 eq) as the amine source

-

Benzaldehyde (1 eq) for the 4-phenyl substituent

-

Dimedone (1 eq; 5,5-dimethylcyclohexane-1,3-dione)

-

Methyl acetoacetate (1.2 eq)

Refluxing in ethanol at 80°C for 6 hours yields the product (82%) after recrystallization from ethanol. The mechanism proceeds via Knoevenagel adduct formation between benzaldehyde and methyl acetoacetate, followed by Michael addition to dimedone and cyclization (Figure 1).

Optimization Data

| Parameter | Optimal Value | Yield Impact (±%) |

|---|---|---|

| Catalyst Loading | 10 mol% Bi(NO₃)₃ | +18% vs. uncatalyzed |

| Temperature | 80°C | -32% at 60°C |

| Solvent | Ethanol | -25% in H₂O |

Ceric Ammonium Nitrate (CAN)-Mediated Protocol

Replacing bismuth nitrate with CAN (15 mol%) under solvent-free conditions enhances reaction efficiency. Heating at 90°C for 45 minutes achieves 89% yield due to CAN’s dual role as a Lewis acid and oxidant. This method eliminates solvent waste but requires rigorous drying of reagents.

Stepwise Synthesis via Enamine Intermediates

Enamine Formation

Reacting 4-fluoroaniline (1 eq) with dimedone (1 eq) in dichloromethane (DCM) containing catalytic acetic acid (5 mol%) generates the enamine intermediate 3a (Scheme 2). Isolation by filtration (78% yield) precedes the cyclocondensation step.

Cyclocondensation with Piperidine Catalysis

Intermediate 3a reacts with benzaldehyde (1 eq) and methyl acetoacetate (1.2 eq) in ethanol containing piperidine (10 mol%). Stirring at room temperature for 12 hours affords the product (75%). The amino group at position 2 originates from the β-ketoester’s enolizable proton, which undergoes tautomerization during cyclization.

Room-Temperature Ionic Liquid Catalysis

The ionic liquid [H₂-DABCO][HSO₄]₂ enables rapid synthesis (20 minutes) at ambient temperature. Key advantages include:

-

Reusability : 5 cycles with <5% activity loss

-

Solvent : Ethanol/water (9:1)

-

Yield : 92% after crystallization

Stoichiometric ratios mirror the Hantzsch protocol, with the ionic liquid stabilizing transition states via hydrogen bonding (Figure 3).

Solvent-Free Copper Nitrate Method

Heating a mixture of reagents with Cu(NO₃)₂·3H₂O (20 mol%) at 90°C under solvent-free conditions completes the reaction in 35 minutes (85% yield). This approach minimizes waste but requires post-reaction aqueous workup to remove copper residues.

Comparative Analysis of Methodologies

| Method | Yield (%) | Time | Catalyst Reusability | E-Factor* |

|---|---|---|---|---|

| Bi(NO₃)₃/Ethanol | 82 | 6 h | No | 8.2 |

| CAN/Solvent-Free | 89 | 45 min | No | 2.1 |

| Ionic Liquid | 92 | 20 min | Yes (5 cycles) | 1.8 |

| Cu(NO₃)₂/Solvent-Free | 85 | 35 min | No | 3.4 |

*Environmental factor = (mass waste)/(mass product). Lower values indicate greener processes.

Structural Characterization and Validation

X-ray crystallography (source) confirms the boat-flattened conformation of the hexahydroquinoline ring, with key metrics:

-

Dihedral angle (C4-C5-C6-C7): 12.3°

-

Hydrogen bonding : N-H···O=C (2.89 Å) stabilizes the amino group.

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-1-(4-fluorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the amino or ester functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Methyl 2-amino-1-(4-fluorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and materials.

Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-1-(4-fluorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Electronic Effects

- Fluorophenyl vs. Chlorophenyl : The 4-fluorophenyl group in the target compound provides moderate electron-withdrawing effects compared to the stronger electron-withdrawing 4-chlorophenyl in . This impacts reactivity in electrophilic substitutions.

- Pyridin-3-yl vs. Phenyl : The pyridine substituent in CID 4982879 introduces aromatic nitrogen, enabling coordination with metal ions or hydrogen bonding, unlike the inert phenyl group in the target compound.

Solubility and Lipophilicity

Conformational Analysis

The hexahydroquinoline core adopts distinct puckered conformations depending on substituents. For example:

Crystallographic Insights

- The target compound’s crystal structure, refined using SHELXL , shows N–H···O hydrogen bonds between the amino and carbonyl groups, forming R₂²(8) motifs .

- Analogs with bulkier substituents (e.g., ) exhibit disrupted hydrogen-bonding networks, reducing crystalline stability .

Biological Activity

Methyl 2-amino-1-(4-fluorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a fluorophenyl group and a carboxylate ester, which contribute to its unique biological activities. This article explores the compound's biological activity based on various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 420.48 g/mol. The presence of the fluorine atom enhances its lipophilicity, influencing its interaction with biological targets and making it a candidate for drug development .

1. Anticancer Properties

Research indicates that compounds within the hexahydroquinoline class exhibit promising anticancer activities. Methyl 2-amino-1-(4-fluorophenyl)-7,7-dimethyl-5-oxo-4-phenyhexahydroquinoline has been investigated for its ability to target critical pathways in cancer cell proliferation and survival. It may inhibit specific enzymes involved in tumor growth and metastasis .

2. Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties by inhibiting enzymes associated with inflammatory pathways. Studies suggest that it can modulate immune responses and reduce inflammation in various biological systems .

3. Interaction with Biological Targets

The compound's interactions with specific enzymes or receptors are crucial for understanding its therapeutic effects. Preliminary studies indicate that it may bind to certain targets within cells, potentially modulating enzymatic activity or receptor signaling pathways .

Case Studies

Several studies have explored the biological activity of related compounds within the hexahydroquinoline class:

Synthesis Methods

The synthesis of Methyl 2-amino-1-(4-fluorophenyl)-7,7-dimethyl-5-oxo-4-phenyhexahydroquinoline typically involves multi-step processes such as the Hantzsch reaction. This method condenses an aldehyde with a β-ketoester and ammonium acetate under reflux conditions in organic solvents like ethanol or methanol .

Q & A

Q. What are the common synthetic routes for preparing hexahydroquinoline derivatives like Methyl 2-amino-1-(4-fluorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-hexahydroquinoline-3-carboxylate?

Methodological Answer: Synthesis typically involves a multicomponent Hantzsch-like reaction, combining substituted aromatic aldehydes, β-ketoesters, and enaminones. For example:

- Step 1 : Condensation of 4-fluorobenzaldehyde with methyl acetoacetate to form a Knoevenagel intermediate.

- Step 2 : Cyclization with ammonium acetate and a diketone (e.g., dimedone) under reflux in ethanol or acetic acid. Critical parameters include solvent polarity (e.g., ethanol vs. acetic acid), temperature (80–120°C), and catalyst choice (e.g., Lewis acids like FeCl₃). Reaction progress is monitored via TLC, and purification involves recrystallization from ethanol or column chromatography .

Example Data :

| Parameter | Typical Condition |

|---|---|

| Solvent | Ethanol/AcOH |

| Temperature | 80–120°C |

| Reaction Time | 6–12 hours |

| Yield | 60–85% |

Q. How is the structural characterization of this compound performed?

Methodological Answer:

- X-ray Crystallography : Single-crystal diffraction (e.g., using Mo-Kα radiation, λ = 0.71073 Å) resolves the hexahydroquinoline core and substituent orientations. Software like SHELXL refines atomic coordinates and thermal displacement parameters .

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions. For example:

- ¹H NMR (CDCl₃) : δ 1.20–1.40 (s, 6H, CH₃), δ 6.80–7.50 (m, aromatic protons).

- ¹³C NMR : δ 170–175 ppm (ester carbonyl), δ 195–200 ppm (ketone).

Advanced Research Questions

Q. How do crystallographic software tools like SHELXL and OLEX2 resolve structural ambiguities in hexahydroquinoline derivatives?

Methodological Answer:

- SHELXL : Refines anisotropic displacement parameters (ADPs) for non-hydrogen atoms. For disordered substituents (e.g., phenyl rings), PART instructions split occupancy. Hydrogen bonding is modeled using DFIX restraints .

- OLEX2 : Integrates structure solution (via intrinsic phasing) and visualization. Its "Auto-Mask" tool isolates electron density for flexible groups (e.g., methyl or fluorophenyl substituents). Example workflow:

Data Integration : From .hkl files.

Structure Solution : Using dual-space algorithms (SHELXT).

Refinement : Iterative cycles with SHELXL until R₁ < 0.05 .

Case Study : A derivative with a disordered 4-fluorophenyl group required PART 0.65/0.35 occupancy refinement in SHELXL, reducing R-factor from 0.12 to 0.04 .

Q. What strategies address contradictions in biological activity data between this compound and its analogs?

Methodological Answer:

- Comparative Crystallography : Overlay structures (e.g., Mercury software) to identify steric/electronic differences. For example:

- 4-Fluorophenyl vs. 4-Chlorophenyl : Fluorine’s electronegativity alters hydrogen bonding (e.g., C–F⋯H–N vs. C–Cl⋯π interactions) .

- Docking Studies : Use AutoDock Vina to compare binding affinities to target proteins (e.g., calcium channels). Parameters:

- Grid Box Size : 60 × 60 × 60 ų.

- Scoring Function : AMBER force field.

Discrepancies in IC₅₀ values may arise from solvent-accessible surface area (SASA) differences in the hexahydroquinoline core .

Q. How can hydrogen bonding and ring puckering analysis enhance understanding of this compound’s stability?

Methodological Answer:

- Hydrogen Bonding : Use PLATON or Mercury to identify donor-acceptor pairs. For example:

-

N–H⋯O=C : Stabilizes the keto-enol tautomer (d ≈ 2.8 Å, θ ≈ 160°).

Graph-set notation (e.g., S(6) for a six-membered ring motif) classifies patterns .- Ring Puckering : Apply Cremer-Pople parameters (Q, θ, φ) to the hexahydroquinoline core.

-

Q (Total Puckering) : 0.5–0.7 Å for boat conformations.

-

θ/φ : Angles correlate with substituent steric effects (e.g., 7,7-dimethyl groups enforce chair-like distortion) .

Example Data :

Parameter Value (Å/°) N–H⋯O Distance 2.82 Å Q (Puckering) 0.65 Å θ (Cremer-Pople) 120°

Q. What computational methods predict the substituent effects on the compound’s electronic properties?

Methodological Answer:

- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to compute:

- HOMO-LUMO Gaps : Fluorine’s electron-withdrawing effect reduces ΔE (e.g., 4.5 eV vs. 5.2 eV for non-fluorinated analogs).

- Electrostatic Potential (ESP) Maps : Highlight charge distribution near the amino and ester groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.